2-Benzotriazol-1-YL-acetamide

Übersicht

Beschreibung

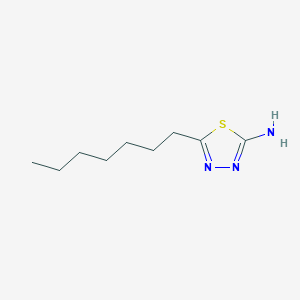

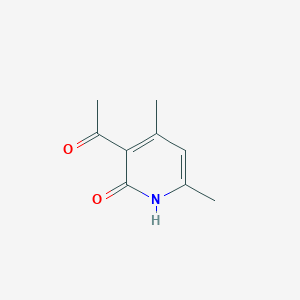

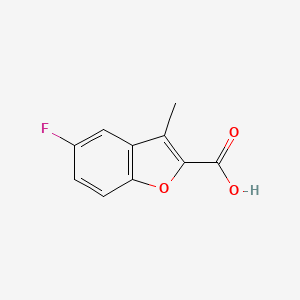

2-Benzotriazol-1-yl-acetamide is a chemical compound that is part of a broader class of benzotriazole derivatives. These compounds are characterized by the presence of a benzotriazole moiety, which is a heterocyclic compound consisting of a benzene ring fused to a triazole ring. The acetamide group attached to the benzotriazole ring suggests that the compound has potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of benzotriazole derivatives often involves the reaction of benzotriazole with various acylating agents. For instance, benzotriazol-1-yl-sulfonyl azide has been used as a diazotransfer reagent to provide N-(α-azidoacyl)benzotriazoles, which are convenient for various acylations . Similarly, ethyl 2-(benzotriazol-1-yl)acetate can be synthesized by reacting 1H-benzotriazole with ethyl 2-chloroacetate . These methods demonstrate the versatility of benzotriazole derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex, with the potential for electronic delocalization as suggested by the short C—N bond length in 2-(1H-benzotriazol-1-yl)acetohydrazide . The crystal structure of these compounds often features intermolecular hydrogen bonding, which can lead to the formation of infinite chains or three-dimensional networks .

Chemical Reactions Analysis

Benzotriazole derivatives are reactive and can participate in various chemical reactions. They have been used to synthesize a wide range of compounds, including amides, azides, and diazo compounds . The reactivity of the benzotriazole moiety allows for the creation of novel compounds with potential biological activity, such as antibacterial agents and anti-HIV compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzotriazole derivatives can be influenced by their molecular structure. For example, the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals are determined by the nature of the substituent in the benzothiazole moiety . The acidity constants (pKa values) of these compounds can vary significantly, indicating differences in their protonation behavior, which is important for their biological activity .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pyridine Derivatives

2-Benzotriazol-1-yl-acetamide plays a crucial role in the synthesis of pyridine derivatives. It is used in base-promoted reactions with α,β-unsaturated ketones, facilitating the efficient and regioselective production of previously difficult-to-attain 3-unsubstituted pyridine derivatives. This includes the synthesis of 2-(substituted amino)pyridines and 4,6-substituted pyrid-2-ones through tandem annulations involving Michael addition followed by cyclization (Katritzky et al., 1997).

Spectroscopic and Quantum Mechanical Studies

Benzotriazol-1-yl-acetamide derivatives have been the subject of extensive spectroscopic and quantum mechanical studies. These studies include photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs. These compounds exhibit good light harvesting efficiency and potential for use in dye-sensitized solar cells (DSSCs) due to their favorable electronic properties (Mary et al., 2020).

Synthesis of Heterocyclic Compounds

2-Benzotriazol-1-yl-acetamide is instrumental in the synthesis of various heterocyclic compounds. This includes the preparation of tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones, which are formed through reactions with different aldehydes and benzotriazole. These compounds are of interest due to their potential biological activities (Katritzky et al., 2002).

Green Ultrasound Synthesis and Antibacterial Evaluation

The green ultrasound synthesis of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus using 2-Benzotriazol-1-yl-acetamide has been researched. These compounds, synthesized via 1,3-dipolar cycloaddition reaction, have shown significant reductions in reaction times and promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).

Synthesis of Antimicrobial Agents

2-Benzotriazol-1-yl-acetamide derivatives have been synthesized and evaluated for their antimicrobial activities. These derivatives have shown considerable activity against various bacteria and fungi, highlighting their potential as anti-infective agents (Jamkhandi & Disouza, 2012).

Antifungal Activity

Compounds derived from 2-Benzotriazol-1-yl-acetamide have demonstrated antifungal activity. This includes azetidinones synthesized from 1H-benzotriazol-1-acetate, which have shown moderate to good activity against fungal strains like C. albicans. These compounds offer potential in antifungal drug development and have been studied for their interactions with specific receptors through molecular docking (Toraskar et al., 2009).

Antitumor Activity

2-Benzotriazol-1-yl-acetamide derivatives have been evaluated for their antitumor activity. Research indicates that certain compounds within this group show significant activity against various cancer cell lines. This highlights the potential of 2-Benzotriazol-1-yl-acetamide derivatives in cancer treatment and the development of new anticancer drugs (Yurttaş et al., 2015).

Metabolic Stability Studies

Studies have focused on improving the metabolic stability of compounds derived from 2-Benzotriazol-1-yl-acetamide. Investigations into various heterocycles as part of the compound structure aim to reduce metabolic deacetylation, enhancing the efficacy and stability of these compounds in biological systems (Stec et al., 2011).

pKa Determination

The pKa values of certain 2-Benzotriazol-1-yl-acetamide derivatives have been determined, contributing to a better understanding of their chemical properties. This research is crucial for the development of new pharmaceuticals, as pKa values play a significant role in drug absorption and distribution (Duran & Canbaz, 2013).

Corrosion Inhibition Studies

Benzimidazole derivatives of 2-Benzotriazol-1-yl-acetamide have been synthesized and studied for their corrosion inhibition potential. These studies combine theoretical and experimental approaches to evaluate the efficacy of these compounds in protecting metals like carbon steel in corrosive environments (Rouifi et al., 2020).

Safety And Hazards

Zukünftige Richtungen

Benzotriazole derivatives, including 2-Benzotriazol-1-YL-acetamide, have been recognized for their potential in the development of new pharmaceutical lead structures . They are being explored in organic synthesis as a synthetic auxiliary and catalyst in several reactions . Future research may focus on optimizing these properties for specific applications.

Eigenschaften

IUPAC Name |

2-(benzotriazol-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-8(13)5-12-7-4-2-1-3-6(7)10-11-12/h1-4H,5H2,(H2,9,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGWGWRETFLFQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368005 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzotriazol-1-YL-acetamide | |

CAS RN |

69218-56-0 | |

| Record name | 2-BENZOTRIAZOL-1-YL-ACETAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

![1-[4-(4-Chloro-phenoxy)-butyl]-piperazine](/img/structure/B1332296.png)

acetate](/img/structure/B1332300.png)